molecular formula C15H13N3 B13598209 5-(4-phenylphenyl)-1H-imidazol-2-amine CAS No. 60472-24-4

5-(4-phenylphenyl)-1H-imidazol-2-amine

Cat. No.: B13598209
CAS No.: 60472-24-4
M. Wt: 235.28 g/mol
InChI Key: VCIYXNCDYUDAQN-UHFFFAOYSA-N
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Description

5-(4-phenylphenyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound features a biphenyl group attached to an imidazole ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenylphenyl)-1H-imidazol-2-amine typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between phenylboronic acid and 4-iodophenol in the presence of a palladium catalyst.

    Imidazole Ring Formation: The biphenyl intermediate is then subjected to a cyclization reaction with formamide and ammonium acetate to form the imidazole ring.

    Amine Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenylphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Ammonia, primary amines, secondary amines, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-phenylphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent due to its structural similarity to known antifungal drugs.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(4-phenylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-imidazole: A simpler imidazole derivative with a phenyl group attached to the imidazole ring.

    Bifonazole: An imidazole antifungal drug with a similar biphenyl structure.

    4-(2,5-dimethoxy-4-phenylphenyl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine: A compound with a similar biphenyl structure used in antifungal research.

Uniqueness

5-(4-phenylphenyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

CAS No.

60472-24-4

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-phenylphenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C15H13N3/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H3,16,17,18)

InChI Key

VCIYXNCDYUDAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)N

Origin of Product

United States

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